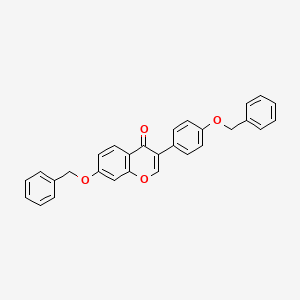

7,4'-Dibenzyl Daidzéine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

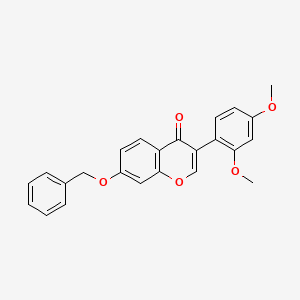

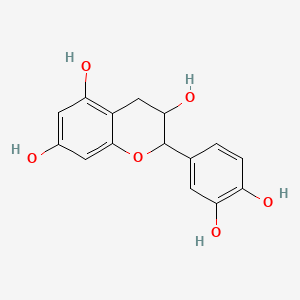

7,4’-Dibenzyl Daidzein is a derivative of Daidzein, which is an isoflavone found in soybeans and other legumes . It is structurally classified as an isoflavone . The CAS number of 7,4’-Dibenzyl Daidzein is 1179998-29-8 .

Synthesis Analysis

The synthesis of 7,4’-Dibenzyl Daidzein and its derivatives has been studied . The derivatives were synthesized and confirmed to have excellent pharmaceutical properties . They exhibited good anti-inflammatory, inhibitory activities on human vascular smooth muscle cell proliferation, and other bioactivities .

Molecular Structure Analysis

The molecular formula of 7,4’-Dibenzyl Daidzein is C29H22O4 . The InChIKeys is MVQWSXAAXGFMND-UHFFFAOYSA-N .

Chemical Reactions Analysis

In a study, the distribution and metabolism of Daidzein and its derivatives were investigated in the organs of mice . Trace prototype compounds were detected in the plasma 4 hours after the intravenous injection of D1, DD2, and DD3 . Seven phase I metabolites and seven phase II metabolites were detected .

Applications De Recherche Scientifique

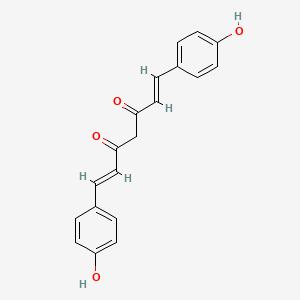

Propriétés antioxydantes

La daidzéine, un composé étroitement lié à la 7,4'-Dibenzyl Daidzéine, est connue pour ses importantes propriétés antioxydantes {svg_1}. Elle peut neutraliser les radicaux libres nocifs dans l'organisme, réduisant potentiellement le stress oxydatif et l'inflammation.

Effets anti-inflammatoires

La daidzéine présente également des effets anti-inflammatoires {svg_2}. Cela la rend potentiellement utile dans le traitement des affections caractérisées par une inflammation.

Potentiel anticancéreux

Des recherches ont indiqué que la daidzéine possède des propriétés anticancéreuses {svg_3}. Elle peut inhiber la croissance des cellules cancéreuses et induire l'apoptose, qui est la mort cellulaire programmée.

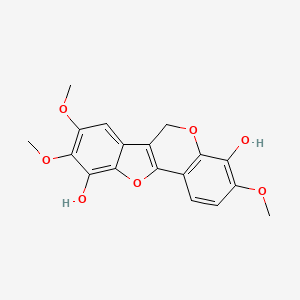

Activité antidiabétique

Il a été constaté que la daidzéine possède des propriétés antidiabétiques {svg_4}. Elle peut contribuer à la gestion de la glycémie, ce qui la rend potentiellement bénéfique pour les personnes atteintes de diabète.

Effets hypocholestérolémiants

La daidzéine peut potentiellement abaisser le cholestérol {svg_5}. Cela pourrait être bénéfique pour la gestion de la santé cardiovasculaire.

Propriétés neuroprotectrices

Il a été constaté que la daidzéine a des effets neuroprotecteurs {svg_6}. Cela signifie qu'elle pourrait potentiellement protéger les cellules nerveuses des dommages ou de la dégénérescence.

Effets cardioprotecteurs

Il a été constaté que la daidzéine a des effets cardioprotecteurs {svg_7}. Elle pourrait potentiellement protéger le cœur des dommages, en particulier chez les personnes atteintes de maladie cardiaque.

Amélioration de la biodisponibilité

Des recherches ont montré que la biodisponibilité de la daidzéine peut être améliorée par la formation d'un cocristal avec la pipérazine {svg_8}. Cela pourrait potentiellement améliorer l'efficacité de la daidzéine dans l'organisme.

Orientations Futures

Mécanisme D'action

Pharmacokinetics

Analyse Biochimique

Biochemical Properties

7,4’-Dibenzyl Daidzein plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and glutathione peroxidase . These interactions help in reducing oxidative stress and protecting cells from damage. Additionally, 7,4’-Dibenzyl Daidzein can modulate the activity of protein kinase C, which is involved in various cellular signaling pathways .

Cellular Effects

7,4’-Dibenzyl Daidzein has been observed to exert several effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, 7,4’-Dibenzyl Daidzein has been shown to protect against oxidative stress-induced cell death by enhancing the activity of antioxidant enzymes . In skin cells, it can inhibit the activity of matrix metalloproteinases, which are involved in collagen degradation, thereby potentially reducing skin aging .

Molecular Mechanism

The molecular mechanism of 7,4’-Dibenzyl Daidzein involves its binding interactions with various biomolecules. It can bind to and inhibit the activity of enzymes such as protein kinase C, which plays a role in cell signaling pathways . Additionally, 7,4’-Dibenzyl Daidzein can modulate gene expression by interacting with transcription factors and influencing the transcription of genes involved in oxidative stress response and inflammation . These interactions help in exerting its protective effects on cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7,4’-Dibenzyl Daidzein have been observed to change over time. The compound is relatively stable and does not degrade quickly, allowing for sustained effects on cellular function. Long-term studies have shown that 7,4’-Dibenzyl Daidzein can maintain its protective effects on cells over extended periods . Its stability and degradation can be influenced by factors such as temperature and pH.

Dosage Effects in Animal Models

The effects of 7,4’-Dibenzyl Daidzein vary with different dosages in animal models. At lower doses, it has been shown to exert beneficial effects such as enhancing antioxidant capacity and protecting against oxidative stress . At higher doses, it can exhibit toxic effects, including pro-oxidant activity and potential damage to liver and fat tissues . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

7,4’-Dibenzyl Daidzein is involved in several metabolic pathways. It can be metabolized by gut bacteria into various metabolites, including methoxylated and hydroxylated forms . These metabolites can further interact with enzymes and cofactors involved in metabolic processes, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its bioavailability and therapeutic efficacy.

Transport and Distribution

The transport and distribution of 7,4’-Dibenzyl Daidzein within cells and tissues involve interactions with transporters and binding proteins. It can be transported across cell membranes and distributed to various tissues, including the brain, liver, and fat tissues . The compound’s distribution can influence its localization and accumulation, affecting its overall activity and function.

Subcellular Localization

7,4’-Dibenzyl Daidzein exhibits specific subcellular localization, which can impact its activity and function. It can localize to mitochondria, where it exerts its protective effects by modulating mitochondrial function and reducing oxidative stress . Additionally, the compound can interact with targeting signals and undergo post-translational modifications that direct it to specific cellular compartments or organelles, further influencing its activity.

Propriétés

IUPAC Name |

7-phenylmethoxy-3-(4-phenylmethoxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H22O4/c30-29-26-16-15-25(32-19-22-9-5-2-6-10-22)17-28(26)33-20-27(29)23-11-13-24(14-12-23)31-18-21-7-3-1-4-8-21/h1-17,20H,18-19H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVQWSXAAXGFMND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=COC4=C(C3=O)C=CC(=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H22O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747593 |

Source

|

| Record name | 7-(Benzyloxy)-3-[4-(benzyloxy)phenyl]-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179998-29-8 |

Source

|

| Record name | 7-(Benzyloxy)-3-[4-(benzyloxy)phenyl]-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.